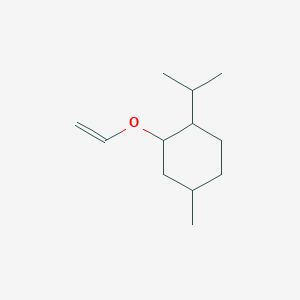

1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane

Description

1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane is an organic compound that belongs to the class of vinyl ethers. It is characterized by the presence of a vinyl group (CH=CH2) attached to an oxygen atom, which is further connected to a menthol moiety. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

2-ethenoxy-4-methyl-1-propan-2-ylcyclohexane |

InChI |

InChI=1S/C12H22O/c1-5-13-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3 |

InChI Key |

IZPAEFLHCVEFSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)OC=C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane can be synthesized through several methods. One common approach involves the reaction of menthol with acetylene in the presence of a base. Another method involves the elimination reaction of methanol from ethylene glycol dimethyl ether, catalyzed by CaO-based solid bases at atmospheric pressure .

Industrial Production Methods

In industrial settings, menthol vinyl ether is primarily produced via the addition of methanol to acetylene. This process, although effective, is limited by the requirement for high pressures and caustic bases . Recent advancements have explored more sustainable routes, such as using biomass-derived ethylene glycol dimethyl ether as a precursor .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane undergoes various chemical reactions, including:

Polymerization: The vinyl group in menthol vinyl ether is prone to polymerization, leading to the formation of polyvinyl ethers.

Cycloaddition Reactions: This compound participates in [4+2] cycloaddition reactions, which are useful in the synthesis of complex organic molecules.

Deprotonation: The alkene can be deprotonated at the vinyl carbon adjacent to the oxygen, allowing the synthesis of various acyl derivatives.

Common Reagents and Conditions

Polymerization: Initiated with Lewis acids like boron trifluoride.

Cycloaddition: Typically involves dienes and dienophiles under controlled conditions.

Deprotonation: Requires strong bases to deprotonate the vinyl carbon.

Major Products Formed

Polyvinyl Ethers: Formed through polymerization reactions.

Cycloadducts: Resulting from cycloaddition reactions.

Acyl Derivatives: Produced via deprotonation and subsequent reactions.

Scientific Research Applications

1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of menthol vinyl ether involves its interaction with various molecular targets and pathways:

Polymerization: The vinyl group undergoes polymerization through a cationic mechanism, initiated by Lewis acids.

Cycloaddition: The vinyl group participates in cycloaddition reactions, forming stable cycloadducts.

Deprotonation: The vinyl carbon can be deprotonated, leading to the formation of reactive intermediates that can undergo further reactions.

Comparison with Similar Compounds

Similar Compounds

Methyl Vinyl Ether: A simpler vinyl ether with similar reactivity but lacking the menthol moiety.

Ethyl Vinyl Ether: Another vinyl ether with similar properties but different alkyl group.

Cyclohexyl Vinyl Ether: A vinyl ether with a cyclohexyl group, used in similar applications.

Uniqueness of Menthol Vinyl Ether

1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane stands out due to the presence of the menthol moiety, which imparts unique properties such as enhanced biocompatibility and potential medicinal benefits . This makes it particularly valuable in applications where both reactivity and biocompatibility are desired.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.